molecular formula C9H10BrNO2 B11963033 1-Bromo-2,3,4-trimethyl-5-nitrobenzene

1-Bromo-2,3,4-trimethyl-5-nitrobenzene

Cat. No.: B11963033
M. Wt: 244.08 g/mol
InChI Key: AUZSJFQNDQMUFT-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4-trimethyl-5-nitrobenzene is an aromatic compound with the molecular formula C9H10BrNO2 It is characterized by the presence of a bromine atom, three methyl groups, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,3,4-trimethyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with the nitration of 2,3,4-trimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. This is followed by bromination using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3,4-trimethyl-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2,3,4-trimethyl-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,4-trimethyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity to specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,4-dinitrobenzene
  • 1-Bromo-4-nitrobenzene
  • 2-Bromo-3,4,5-trimethylbenzene

Uniqueness

1-Bromo-2,3,4-trimethyl-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its hydrophobicity, while the nitro and bromine groups provide sites for further chemical modification .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-bromo-2,3,4-trimethyl-5-nitrobenzene

InChI

InChI=1S/C9H10BrNO2/c1-5-6(2)8(10)4-9(7(5)3)11(12)13/h4H,1-3H3

InChI Key

AUZSJFQNDQMUFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)[N+](=O)[O-])C

Origin of Product

United States

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